N-Furan-2-ylmethyl-3,5-dinitro-benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

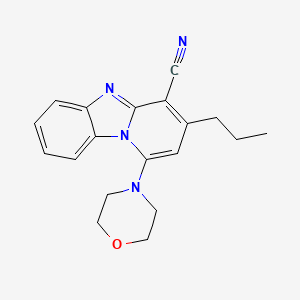

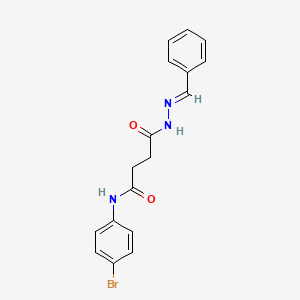

N-Furan-2-ylmethyl-3,5-dinitro-benzamide, with the chemical formula C₁₉H₁₅N₃O₆, is a compound that combines a furan ring, a benzene ring, and a benzamide functional group. It is a rare and unique chemical, although analytical data for this specific compound is not widely available .

準備方法

Synthetic Routes:: The synthetic preparation of N-Furan-2-ylmethyl-3,5-dinitro-benzamide involves several steps. While detailed protocols are scarce, here’s a general outline:

Furan Ring Formation: Start with furan as the precursor. Introduce a nitro group at the 3- and 5-positions using appropriate reagents (e.g., nitric acid).

Benzamide Formation: React the dinitro-furan compound with aniline or its derivatives to form the benzamide moiety.

Methyl Group Introduction: Finally, introduce the methyl group at the 2-position of the furan ring.

Industrial Production:: Unfortunately, information on industrial-scale production methods is limited due to the compound’s rarity.

化学反応の分析

N-フラン-2-イルメチル-3,5-ジニトロベンズアミドは、さまざまな反応を起こす可能性があります。

酸化: ニトロ基はアミノ基に還元されたり、さらに酸化されたりする可能性があります。

置換: ベンズアミド基は求核置換反応に関与する可能性があります。

一般的な試薬: 硝酸、アニリン、および目的の変換に特化した他の試薬。

主な生成物: これらの反応により、官能基が修飾された誘導体が生成されます。

4. 科学研究への応用

化学::ビルディングブロック: 研究者は、この化合物をより複雑な分子のビルディングブロックとして使用できます。

官能基研究: フラン、ニトロ、およびベンズアミド基の反応性を調べます。

生物活性: 薬剤候補または生物学的調査のためのプローブとしての可能性を探ります。

標的同定: この化合物によって影響を受ける分子標的を調べます。

材料科学: ポリマーやコーティングなどの材料における使用を評価します。

科学的研究の応用

Chemistry::

Building Block: Researchers may use this compound as a building block for more complex molecules.

Functional Group Studies: Investigating the reactivity of the furan, nitro, and benzamide groups.

Biological Activity: Explore its potential as a drug candidate or probe for biological studies.

Target Identification: Investigate molecular targets affected by this compound.

Materials Science: Assess its use in materials, such as polymers or coatings.

作用機序

N-フラン-2-イルメチル-3,5-ジニトロベンズアミドがその効果を発揮する正確なメカニズムは不明です。その分子標的と経路を特定するには、さらなる研究が必要です。

6. 類似の化合物との比較

類似の化合物に関する情報は限られていますが、関連する構造と比較することができます。

N-メチル-3,5-ジニトロベンズアミド: フラン環の代わりにメチル基を持つ類似体.

その他のジニトロベンズアミド: 同様の官能基を持つ化合物を調べます。

類似化合物との比較

While information on similar compounds is limited, we can compare it to related structures:

N-Methyl-3,5-dinitro-benzamide: A close analog with a methyl group instead of the furan ring.

Other Dinitrobenzamides: Explore compounds with similar functional groups.

特性

分子式 |

C12H9N3O6 |

|---|---|

分子量 |

291.22 g/mol |

IUPAC名 |

N-(furan-2-ylmethyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C12H9N3O6/c16-12(13-7-11-2-1-3-21-11)8-4-9(14(17)18)6-10(5-8)15(19)20/h1-6H,7H2,(H,13,16) |

InChIキー |

ZHIQFBRCXPMETE-UHFFFAOYSA-N |

正規SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)

![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)

![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)

![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)